

(S)-LTGO-33: A Technical Overview of a Novel NaV1.8 Inhibitor

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Compound of Interest

Compound Name: (S)-LTGO-33

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(S)-LTGO-33 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.8.^{[1][2][3]} Its unique mechanism of action and high selectivity make it a significant compound in the research and development of novel analgesics for pain disorders.^{[2][4][5]} This technical guide provides a comprehensive summary of its chemical structure, properties, and pharmacological profile for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

(S)-LTGO-33 is identified by the IUPAC name 2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide and CAS number 2834106-06-6.^{[1][6][7][8]} The tables below summarize its key chemical and physical properties.

Table 1: Chemical Identifiers for (S)-LTGO-33

Identifier	Value	Reference
IUPAC Name	2-(4-fluoro-2-methylphenoxy)- N-[3- (methylsulfonimidoyl)phenyl]-5- (trifluoromethyl)pyridine-3- carboxamide	[7]
CAS Number	2834106-06-6	[1][6][8]
Chemical Formula	C21H17F4N3O3S	[1][6][7]
SMILES	C--INVALID-LINK--(=N)=O	[6]

Table 2: Physicochemical Properties of (S)-LTGO-33

Property	Value	Reference
Molecular Weight	467.44 g/mol	[1][6][7]
Exact Mass	467.09267523 Da	[7]
Appearance	Solid	[9]
Purity	Typically >98% (by HPLC)	[6][9]
Solubility	DMSO: 93 mg/mL; Ethanol: 23 mg/mL; Water: Insoluble	[1]
Storage	-20°C as a solid powder	[1]
XLogP3-AA	5.4	[7]
Hydrogen Bond Donors	2	[7]
Hydrogen Bond Acceptors	9	[7]

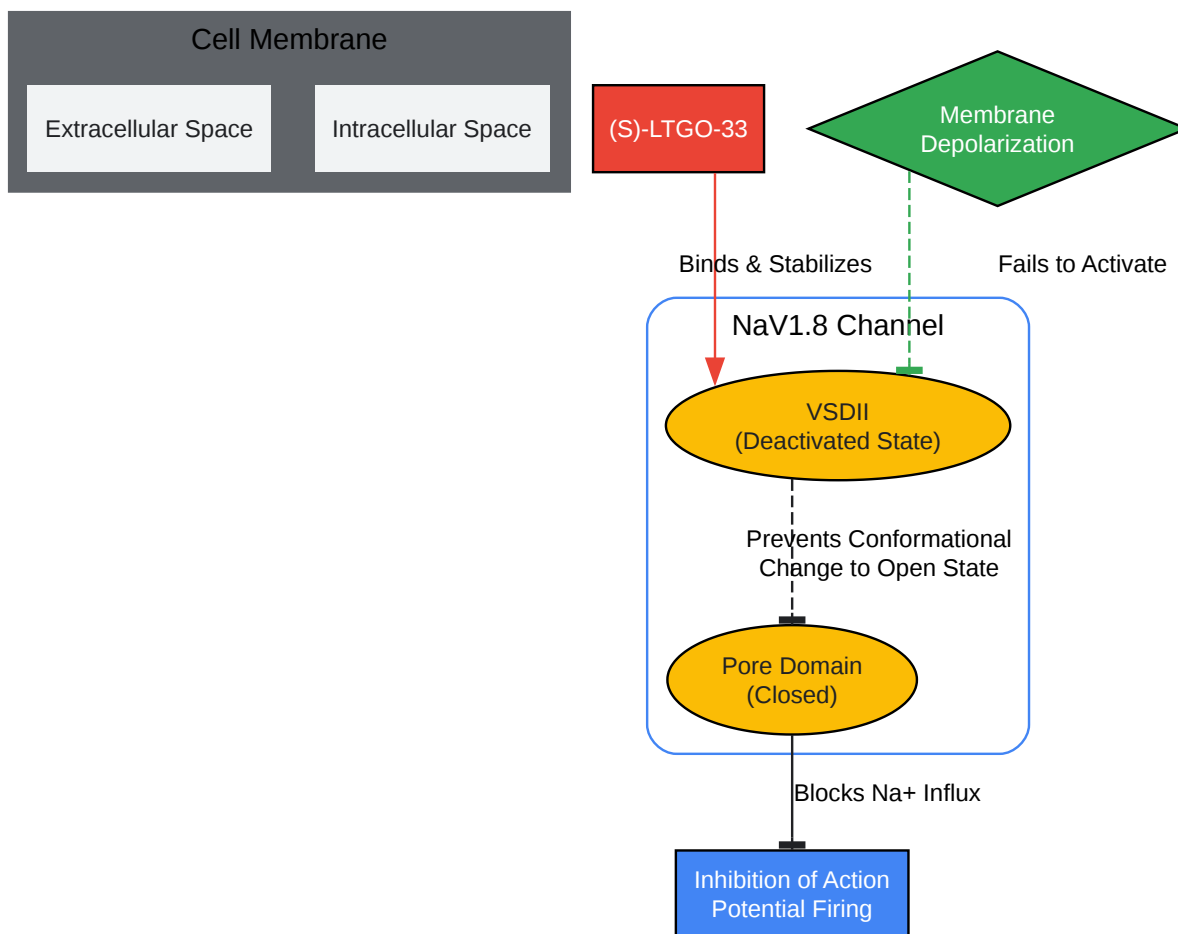
Pharmacology and Biological Activity

(S)-LTGO-33 is a highly selective inhibitor of NaV1.8, a sodium channel subtype that is preferentially expressed in peripheral pain-sensing neurons (nociceptors) and is a genetically and pharmacologically validated target for pain treatment.[2][5]

Mechanism of Action

The inhibitory mechanism of **(S)-LTGO-33** is distinct from previously reported NaV1.8 inhibitors. Key features include:

- **State-Independent Inhibition:** It shows similar nanomolar potency against NaV1.8 channels in both the closed (resting) and inactivated states.[\[1\]](#)[\[2\]](#)[\[3\]](#) This contrasts with many other inhibitors that preferentially target the inactivated state.
- **Novel Binding Site:** Through chimeric and mutagenesis studies, the binding site has been identified as the extracellular cleft of the second voltage-sensing domain (VSDII).[\[2\]](#)[\[5\]](#)[\[10\]](#)
- **Stabilization of Deactivated State:** By binding to VSDII, **(S)-LTGO-33** stabilizes the channel in a deactivated conformation.[\[2\]](#)[\[3\]](#)[\[5\]](#) This prevents the channel from opening in response to membrane depolarization, thereby inhibiting action potential firing in human dorsal root ganglia (DRG) neurons.[\[2\]](#)[\[3\]](#)



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Caption: **(S)-LTGO-33** stabilizes the VSDII in a deactivated state, preventing channel opening.

Potency and Selectivity

(S)-LTGO-33 demonstrates potent inhibition of human NaV1.8 and remarkable selectivity over other sodium channel isoforms, which is crucial for avoiding adverse effects associated with non-selective sodium channel blockade.

Table 3: Inhibitory Potency (IC₅₀) of (S)-LTGO-33 on NaV1.8

Target/System	IC50 Value	Notes	Reference
Human Nav1.8 (hNav1.8)	44 nM	Recombinantly expressed	[9]
hNav1.8 (Closed State)	33 nM	[3][11]	
hNav1.8 (Inactivated State)	24 nM	[3][11]	
Human DRG Neurons	110-120 nM	Native tetrodotoxin-resistant (TTX-R) currents	[3][11]
Cynomolgus Monkey DRG	100 nM	Native TTX-R currents	[3][11]
Dog, Rat, and Mouse DRG	>10 μ M	Exhibits significant species specificity	[3][11]
Other Human Nav Isoforms	>600-fold less potent	High selectivity against Nav1.1-1.7 and Nav1.9	[1][2][3][4]

The compound is equally effective against wild-type Nav1.8 and multiple variants associated with human pain disorders.[2][6][9]

Key Experimental Protocols

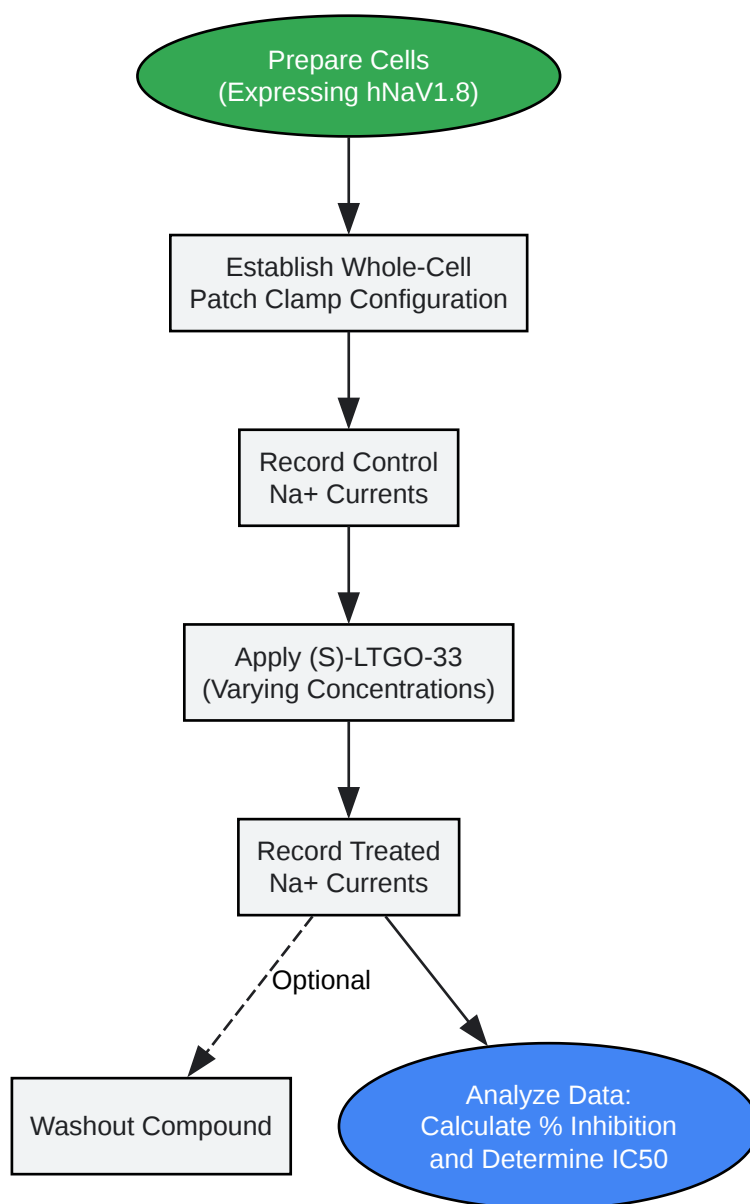
The pharmacological profile of **(S)-LTGO-33** was established using state-of-the-art electrophysiological and molecular biology techniques.

Whole-Cell Patch Clamp Electrophysiology

This was the primary method used to quantify the inhibitory effects of **(S)-LTGO-33** on sodium channel function.

- Objective: To measure Nav1.8 currents in response to controlled voltage changes and determine the potency and mechanism of inhibition by **(S)-LTGO-33**.

- Methodology:
 - Cell Preparation: Human NaV1.8 channels were expressed in cell lines (e.g., HEK293, ND7/23) or native currents were recorded from dissociated DRG neurons.[10]
 - Recording: Using a glass micropipette, a high-resistance seal was formed with the cell membrane, and the membrane patch was ruptured to achieve a whole-cell configuration.
 - Voltage Clamp: The cell's membrane potential was held at a specific voltage (e.g., -80 mV). A series of depolarizing voltage steps were then applied to activate the NaV1.8 channels, eliciting an inward sodium current.
 - Compound Application: **(S)-LTGO-33** was applied to the cells at various concentrations via the external recording solution.
 - Data Acquisition: The peak sodium current was measured before and after drug application. The percentage of inhibition at each concentration was used to construct a dose-response curve and calculate the IC50 value. All experiments were conducted at a physiological temperature of 37°C.[12]



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Caption: A simplified workflow for electrophysiological characterization of **(S)-LTGO-33**.

Site-Directed Mutagenesis

To identify the binding site, molecular biology techniques were used to create chimeric channels and point mutations.

- Objective: To locate the specific domain and amino acid residues on the Nav1.8 channel that are critical for the inhibitory action of **(S)-LTGO-33**.

- Methodology:
 - Chimeragenesis: Since **(S)-LTGO-33** is significantly less potent on rodent NaV1.8, chimeric channels were created by swapping domains between the human and rat NaV1.8 proteins.[\[10\]](#)
 - Mutagenesis: Once the VSDII domain was implicated, specific amino acid residues within this region were altered (mutated).[\[10\]](#)
 - Functional Analysis: The inhibitory effect of **(S)-LTGO-33** was tested on these modified channels using whole-cell patch clamp. A significant loss of potency indicated that the mutated residue is a key component of the drug's binding site.

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